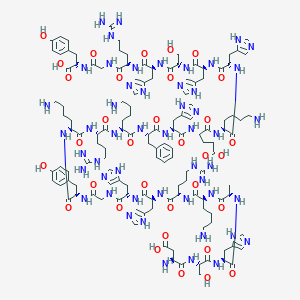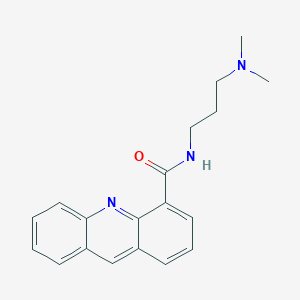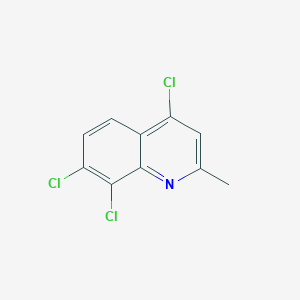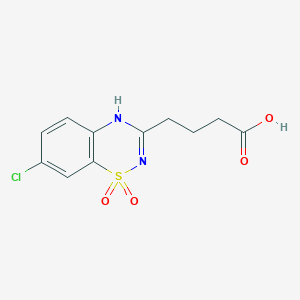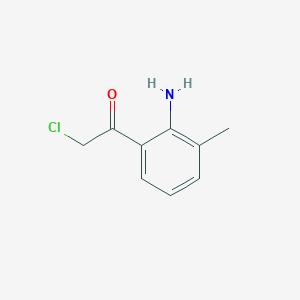
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone, also known as ACE, is a chemical compound that has been widely used in scientific research. The compound belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. ACE has also been studied for its potential pharmacological properties, including its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone is not fully understood. However, studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone inhibits the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant effects in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of pain. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. It has also been studied for its potential as an antidepressant and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and is commercially available. It is also stable under a wide range of conditions and can be stored for long periods of time. However, 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has some limitations in laboratory experiments. It is toxic and can cause skin and eye irritation. It should be handled with care and appropriate safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone. One area of interest is the development of new analogs of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone with improved pharmacological properties. Another area of interest is the study of the potential neuroprotective effects of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone and its effects on biochemical and physiological processes.
Synthesemethoden
The synthesis of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone involves the reaction between 2-amino-3-methylphenylacetic acid and thionyl chloride in the presence of dimethylformamide. The reaction results in the formation of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone as a yellow crystalline solid with a melting point of 91-92°C.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been widely used in scientific research for its potential pharmacological properties. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant, analgesic, and anti-inflammatory effects. It has also been studied for its potential as an antidepressant and anxiolytic agent. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Eigenschaften
CAS-Nummer |
109532-22-1 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-(2-amino-3-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
YRFVDEZFRYNBGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)N |
Synonyme |
Ethanone, 1-(2-amino-3-methylphenyl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

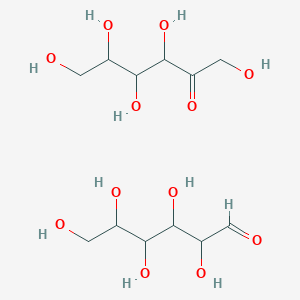


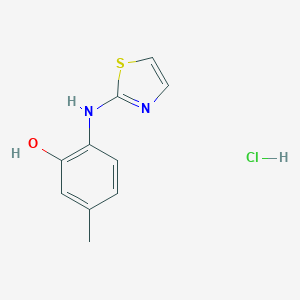
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
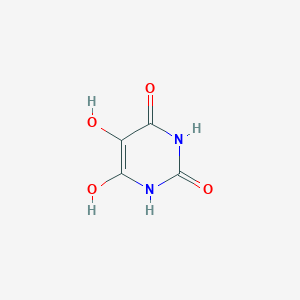

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
